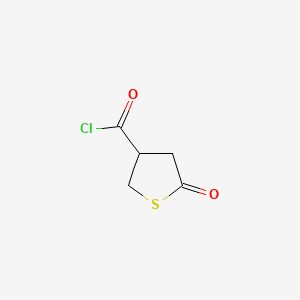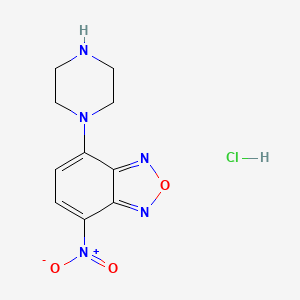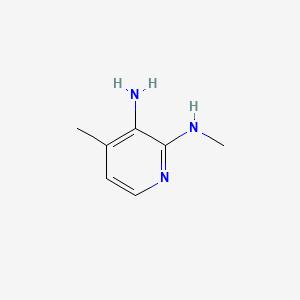
Methyl isodrimeninol
Übersicht
Beschreibung
“Methyl isodrimeninol” is a natural compound that belongs to the chemical family of sesquiterpenoids . It is isolated from the herbs of Polygonum flaccidum Meissn . The molecular formula of Methyl isodrimeninol is C16H26O2 .
Synthesis Analysis
Methyl isodrimeninol has been used as a starting material for the hemi-synthesis of four sesquiterpenoids by oxidation with pyridinium chlorochromate (PCC) . The structure of the products was elucidated by 1D and 2D NMR spectroscopy .
Molecular Structure Analysis
The molecular weight of Methyl isodrimeninol is 250.4 g/mol . The structure of Methyl isodrimeninol has been studied for its NMR chemical shift assignments. The structure of the products was elucidated by 1D and 2D NMR spectroscopy .
Chemical Reactions Analysis
Methyl isodrimeninol has been studied for its NMR chemical shift assignments. This research contributes to the broader field of magnetic resonance in chemistry, particularly in the analysis of drimane derivatives.
Physical And Chemical Properties Analysis
Methyl isodrimeninol is an oil . Its boiling point is predicted to be 323.9±42.0 °C and its density is predicted to be 1.02±0.1 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Antifungal Properties
MID has been found to have activity against Candida yeast, a cause of opportunistic yeast infection called Candidiasis . The antifungal activity of MID was rationalized in terms of its capability to inhibit lanosterol 14-alpha demethylase . This makes it a promising candidate for developing new candidiasis therapies .
Organic Synthesis
MID has been studied for its potential to be used as a reagent in organic synthesis. It is a synthetic compound derived from a naturally occurring compound found in several plant species, including the genus Salvia.
Enzyme-Catalyzed Reactions
MID has been studied as a tool for studying enzyme-catalyzed reactions. This research contributes to the broader field of biochemistry and enzymology.
Drug Development
MID has been studied for its potential to be used in drug development. Its unique chemical structure and biological activities make it a potential candidate for the development of new therapeutic agents.
Biomarker for Diseases
MID has been studied for its potential to be used as a biomarker for various diseases. Biomarkers are measurable indicators of the severity or presence of some disease state and are crucial for disease diagnosis and treatment.
Understanding of DNA Methylation
MID has been studied for its role in understanding DNA methylation. DNA methylation plays a crucial role in gene regulation and is essential for mammalian development.
Wirkmechanismus
Target of Action
Methyl isodrimeninol primarily targets the enzyme lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a critical steroidal component of fungal cell membranes .
Mode of Action
Methyl isodrimeninol interacts with its target by binding to the outermost region of the catalytic site of 14-alpha demethylase . This binding blocks the entrance of lanosterol, the substrate of the enzyme, to the catalytic pocket . The inhibition of lanosterol 14-alpha demethylase disrupts the synthesis of ergosterol .
Biochemical Pathways
The inhibition of lanosterol 14-alpha demethylase by Methyl isodrimeninol affects the ergosterol biosynthesis pathway . Ergosterol is a vital component of fungal cell membranes, and its synthesis is crucial for maintaining the integrity and
Eigenschaften
IUPAC Name |
(1R,5aS,9aS,9bR)-1-methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2)8-5-9-16(3)12(15)7-6-11-10-18-14(17-4)13(11)16/h6,12-14H,5,7-10H2,1-4H3/t12-,13+,14+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMYQEWJUHSZKS-NHIYQJMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC=C3C2C(OC3)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC=C3[C@@H]2[C@@H](OC3)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl isodrimeninol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfone](/img/no-structure.png)

![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole](/img/structure/B586089.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide](/img/structure/B586091.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone](/img/structure/B586092.png)





